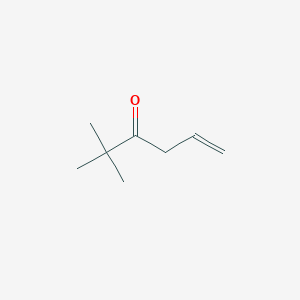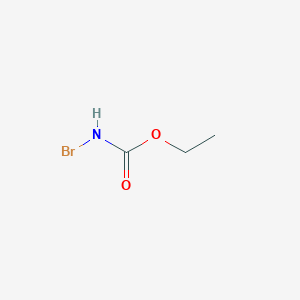
4,4-Difluoroheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluoroheptane is an organic compound with the molecular formula C7H14F2. It belongs to the class of aliphatic hydrocarbons, specifically a fluorinated alkane. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a compound of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoroheptane typically involves the fluorination of heptane derivatives. One common method is the direct fluorination of heptane using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to ensure selective fluorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process requires stringent safety measures due to the highly reactive nature of fluorine. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4-Difluoroheptane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction Reactions: Reduction of this compound can lead to the formation of heptane or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxides, or amines.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Products include various substituted heptanes.
Oxidation: Products include heptanol, heptanone, or heptanoic acid.
Reduction: Products include heptane or partially reduced fluorinated heptanes.
Wissenschaftliche Forschungsanwendungen
4,4-Difluoroheptane finds applications in several scientific research fields:
Chemistry: Used as a reagent or intermediate in organic synthesis and fluorine chemistry.
Biology: Studied for its potential effects on biological systems and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a fluorinated building block in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, materials, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 4,4-Difluoroheptane involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine can influence the compound’s reactivity and binding affinity to various targets. In biological systems, it may interact with enzymes, receptors, or other biomolecules, affecting their function and activity. The specific pathways and targets depend on the context of its application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
- 1,1-Difluoroheptane
- 2,2-Difluoroheptane
- 3,3-Difluoroheptane
Comparison: 4,4-Difluoroheptane is unique due to the specific positioning of the fluorine atoms at the 4th carbon. This positioning can influence its chemical reactivity and physical properties compared to other difluoroheptane isomers. For example, 1,1-Difluoroheptane has fluorine atoms at the terminal carbon, which may result in different reactivity and applications.
Eigenschaften
CAS-Nummer |
53731-27-4 |
|---|---|
Molekularformel |
C7H14F2 |
Molekulargewicht |
136.18 g/mol |
IUPAC-Name |
4,4-difluoroheptane |
InChI |
InChI=1S/C7H14F2/c1-3-5-7(8,9)6-4-2/h3-6H2,1-2H3 |
InChI-Schlüssel |
FDZUPHXVDHGJQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCC)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




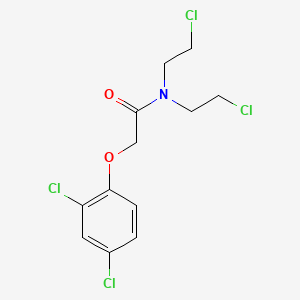
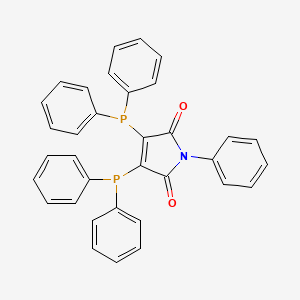
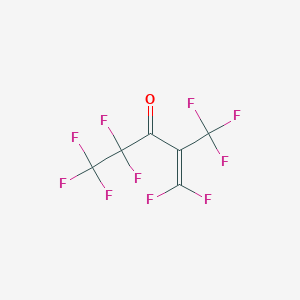
![4H-Pyrano[3,2-c]pyridin-4-one, 2-amino-](/img/structure/B14639109.png)


![Benzoic acid, 4-[(trichloroacetyl)amino]-](/img/structure/B14639114.png)
![1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-](/img/structure/B14639122.png)
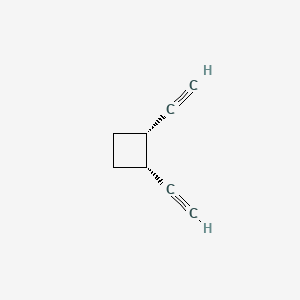
![4-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14639131.png)
